molecular formula C13H13N3O3S B1327100 Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate CAS No. 1142210-74-9

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1327100
CAS No.: 1142210-74-9
M. Wt: 291.33 g/mol
InChI Key: HKKXLSKFKJYZKR-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl carboxylate group at position 2 and a 4-methylphenylcarbamoyl moiety at position 3. The compound is commercially available through multiple suppliers, as noted in , which underscores its relevance in medicinal and synthetic chemistry. Its structure is characterized by a combination of electron-withdrawing (carboxylate) and electron-donating (methylphenyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

ethyl 5-[(4-methylphenyl)carbamoyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-3-19-13(18)12-16-15-11(20-12)10(17)14-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKXLSKFKJYZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(=O)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 4-methylphenyl isocyanate with ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Agricultural Chemistry

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate serves as a building block for developing new agrochemicals:

  • Fungicides and Herbicides : It is utilized in the synthesis of compounds aimed at enhancing crop protection and yield by targeting specific pests and pathogens.
  • Crop Protection : Research indicates that derivatives of this compound can improve resistance against various agricultural diseases.

Pharmaceutical Development

This compound is explored for its potential in synthesizing novel pharmaceuticals:

  • Antimicrobial Activity : this compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported as low as 31.25 μg/mL.
  • Antifungal Properties : It also exhibits antifungal activity against Candida albicans and Aspergillus niger, showing inhibition rates comparable to established antifungals like fluconazole.
  • Anticancer Potential : Studies have shown cytotoxic effects against cancer cell lines (A549 and HeLa), indicating potential as a lead compound for anticancer drug development .

Material Science

In material science, the compound is used to formulate specialty polymers and coatings:

  • Durability and Resistance : Its incorporation into materials enhances their durability and resistance to environmental factors, making it suitable for industrial applications.

Analytical Chemistry

This compound acts as a reagent in various analytical methods:

  • Detection and Quantification : It aids in the detection and quantification of other chemical species in complex mixtures, enhancing analytical methodologies.

Biotechnology

In biotechnology, this compound is investigated for its role in biocatalysis:

  • Enzymatic Reactions : Its unique structure may improve the efficiency of enzymatic reactions in industrial processes, potentially leading to more sustainable production methods.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity TypeMicrobial StrainMIC (μg/mL)Standard DrugStandard Drug MIC (μg/mL)
AntibacterialStaphylococcus aureus31.25Ofloxacin62.5
AntibacterialEscherichia coli31.25Ofloxacin62.5
AntifungalCandida albicans32.6Itraconazole47.5
AntifungalAspergillus niger32–42Fluconazole24–26

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which share the ethyl carboxylate backbone but differ in substituents at position 4. Key analogues include:

Compound Name Substituent at Position 5 Molecular Formula Melting Point (°C) Key References
Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate 4-Methylphenylcarbamoyl C₁₃H₁₃N₃O₃S Not reported
Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate 3-Chlorophenylcarbamoyl C₁₂H₁₀ClN₃O₃S Not reported
Ethyl 5-((4-acetamidophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 4-Acetamidophenylimino + phenyl at position 4 C₁₈H₁₅ClN₄O₂S 271–273
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate Methyl C₆H₈N₂O₂S Not reported (Boiling point: 268.4°C)

Key Observations :

  • Substituent Polarity : The carbamoyl group in the target compound introduces hydrogen-bonding capacity, contrasting with simpler substituents like methyl () or halogens (). This affects solubility and reactivity .
  • Melting Points: Derivatives with aromatic substituents (e.g., 4-acetamidophenylimino in ) exhibit higher melting points (>270°C) compared to aliphatic variants (e.g., 171–242°C in ), likely due to enhanced intermolecular interactions .

Physicochemical and Spectral Properties

  • Infrared Spectroscopy : The target compound’s IR spectrum would exhibit bands for N–H (~3365 cm⁻¹), C=O (~1737 cm⁻¹), and C=N (~1613 cm⁻¹), consistent with analogues in and .
  • NMR Spectroscopy : The ethyl group would produce characteristic signals (triplet at δ 1.29–1.31 ppm, quartet at δ 4.31–4.35 ppm), as seen in . Aromatic protons from the 4-methylphenyl group would resonate near δ 7.2–7.5 ppm .

Biological Activity

Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H13N3O4SC_{13}H_{13}N_{3}O_{4}S with a specific structure that contributes to its biological activity. The presence of the thiadiazole ring is crucial for its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives, including this compound.

  • Antibacterial Activity : The compound exhibits significant antibacterial activity against various strains. For instance, derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported at concentrations as low as 31.25 μg/mL, outperforming standard antibiotics like ofloxacin .
  • Antifungal Activity : The compound also demonstrates antifungal properties against fungi such as Candida albicans and Aspergillus niger. Studies indicate inhibition rates ranging from 58% to 66% at specific concentrations, comparable to established antifungals like fluconazole .
Microbial Strain Activity Type MIC (μg/mL) Standard Drug Standard Drug MIC (μg/mL)
Staphylococcus aureusAntibacterial31.25Ofloxacin62.5
Escherichia coliAntibacterial31.25Ofloxacin62.5
Candida albicansAntifungal32.6Itraconazole47.5
Aspergillus nigerAntifungal32–42Fluconazole24–26

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies.

  • Cell Line Studies : In vitro studies show that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism behind its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research indicates that the presence of the thiadiazole moiety enhances its ability to inhibit tumor growth effectively .
Cancer Cell Line IC50 (μM) Standard Drug Standard Drug IC50 (μM)
MCF-712.8Doxorubicin3.13
HeLa0.70Doxorubicin3.13

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has shown promise in other areas:

  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
  • Insecticidal Activity : Recent studies have indicated that compounds with similar structures possess insecticidal properties against agricultural pests, suggesting potential applications in crop protection .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of thiadiazole derivatives showed enhanced antimicrobial activity when substituted with halogen groups on the phenyl ring. This compound was among those tested and exhibited significant inhibition against both bacterial and fungal strains .
  • Cytotoxicity Assessment : Another research article evaluated the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines, establishing a correlation between structural modifications and enhanced cytotoxicity. The study highlighted this compound as a candidate for further development due to its promising results against MCF-7 cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Condensation of 1,3,4-thiadiazole-2-carboxylic acid derivatives with 4-methylphenyl isocyanate under anhydrous conditions using DMF as a solvent and catalytic triethylamine .

  • Step 2 : Esterification of the intermediate with ethanol in the presence of H₂SO₄ (95% yield reported under reflux for 6 hours) .

  • Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) and improve purity (HPLC >98%) .

    • Key Data :
MethodYield (%)Purity (HPLC)Time
Conventional reflux82-9595%6-8h
Microwave-assisted89-9698%0.5h

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignments?

  • Analytical Workflow :

  • FT-IR : Confirm carbonyl (C=O) stretches at 1680-1720 cm⁻¹ and thiadiazole ring vibrations at 1450-1550 cm⁻¹ .
  • NMR : Use ¹³C NMR to distinguish between ester (COOEt, δ ~165 ppm) and urea (CONH, δ ~155 ppm) carbonyl groups .
  • X-ray Crystallography : Resolve conflicting data on crystal packing using single-crystal diffraction (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. What strategies are effective for analyzing the antioxidant and antibacterial activity of this compound, and how do results compare to structurally similar derivatives?

  • Experimental Design :

  • Antioxidant Assay : FRAP (Ferric Reducing Antioxidant Power) with BHT as a positive control. Reported IC₅₀: 12.5 μM (vs. BHT: 18.7 μM) .

  • Antibacterial Testing : Agar diffusion against E. coli and B. subtilis. Zone of inhibition: 18-22 mm (vs. ampicillin: 25 mm) .

    • SAR Insights :
  • Substitution at the 4-methylphenyl group with electron-withdrawing groups (e.g., -NO₂) enhances antibacterial activity but reduces antioxidant efficacy .

    • Data Comparison :
DerivativeFRAP IC₅₀ (μM)E. coli Inhibition (mm)
Parent Compound12.518
4-Nitro-phenyl analog25.324
4-Methoxy-phenyl analog15.816

Q. How can computational methods predict the binding affinity of this compound to bacterial enzyme targets (e.g., DNA gyrase)?

  • Methodology :

  • Docking Software : AutoDock Vina with PDB ID 1KZN (DNA gyrase B).
  • Key Interactions : Hydrogen bonding between the urea carbonyl and Arg76 (ΔG = -9.2 kcal/mol) .
    • Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., 85% inhibition at 50 μM) .

Q. What contradictions exist in reported biological activities, and how can they be addressed experimentally?

  • Contradiction : Some studies report moderate cytotoxicity (CC₅₀ = 45 μM in HepG2 cells), while others claim low toxicity (CC₅₀ > 100 μM) .
  • Resolution :

  • Dose-Response Analysis : Use MTT assays across multiple cell lines (e.g., HEK293, HepG2) to confirm tissue-specific effects.
  • Metabolic Stability : Test in liver microsomes to assess if metabolites contribute to toxicity .

Methodological Guidance

Q. What chromatographic techniques are optimal for purifying this compound, especially when scaling up synthesis?

  • HPLC : C18 column with gradient elution (ACN:H₂O, 70:30 to 95:5). Retention time: 8.2 minutes .
  • Prep-TLC : Silica gel GF254, ethyl acetate/hexane (3:7), Rf = 0.45 .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

  • Stability Data :

ConditionDegradation (%)Time (Days)
pH 7.4, 25°C<530
pH 2.0, 40°C357
  • Recommendation : Store at 2-8°C in anhydrous DMSO to prevent hydrolysis of the ester group .

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